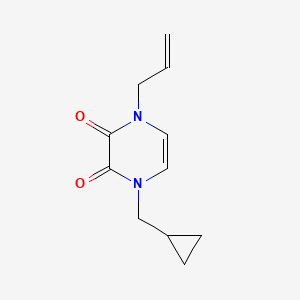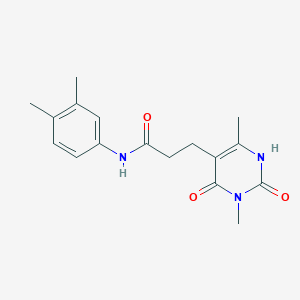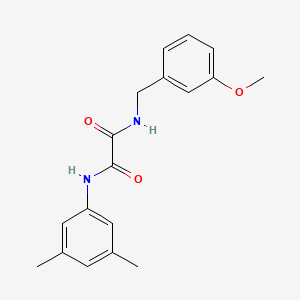![molecular formula C18H13Cl2N3OS B2845824 3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392253-83-7](/img/structure/B2845824.png)
3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C18H13Cl2N3OS and its molecular weight is 390.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
Research by Karimi-Jaberi et al. (2012) on the synthesis of pyrazol-5-ols using a benzene derivative as a catalyst illustrates the potential of related compounds in facilitating chemical transformations. This methodology offers advantages like excellent yields and eco-friendly conditions, suggesting that similar structures could be explored for catalytic efficiency in organic synthesis Karimi-Jaberi et al., 2012.
Material Science
Mikroyannidis (1997) demonstrated the synthesis and application of polyamides and polyimides containing pyrazoline moieties, leading to materials with significant thermal stability and solubility properties. This underscores the potential of incorporating pyrazoline and benzamide structures into polymers for improved material properties Mikroyannidis, 1997.
Antiviral Activity
A study by Hebishy et al. (2020) on benzamide-based aminopyrazoles showed remarkable activity against the H5N1 influenza virus. This suggests that compounds with similar backbones could be promising candidates for antiviral drug development, indicating the broad therapeutic potential of such structures Hebishy et al., 2020.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with various receptors or enzymes in the body
Mode of Action
Based on its structural similarity to other bioactive compounds, it may bind to its target(s) and modulate their activity . The specific interactions and resulting changes depend on the nature of the target and require further investigation.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Given the broad range of biological activities of similar compounds, these could include pathways related to inflammation, cancer, viral infections, and more . The downstream effects of these pathway modulations would depend on the specific context and require further study.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. These factors can include pH, temperature, presence of other molecules, and more. The compound’s structure suggests that it may be sensitive to these factors, but specific details require further investigation .
Análisis Bioquímico
Biochemical Properties
It has been found to interact with certain enzymes and proteins
Cellular Effects
In cellular processes, 3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has been observed to influence cell function . It has been reported to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules . It has been suggested that it may exert its effects through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been observed to show no impact on the central thyroid axis at doses that showed an excellent safety profile .
Metabolic Pathways
It has been suggested that it may interact with certain enzymes or cofactors .
Propiedades
IUPAC Name |
3,5-dichloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-12-6-11(7-13(20)8-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-4-2-1-3-5-14/h1-8H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGMISLVBUIBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}-1H-indole](/img/structure/B2845745.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2845746.png)

![2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2845750.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2845751.png)


![2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2845759.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]quinazolin-4-amine](/img/structure/B2845760.png)


![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2845763.png)
